molecular formula C23H21N3O4S3 B5419468 N-1,3-benzothiazol-2-yl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-1,3-benzothiazol-2-yl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B5419468
M. Wt: 499.6 g/mol
InChI Key: ZADNHPWBOVHKSE-CPNJWEJPSA-N
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Description

The compound “N-1,3-benzothiazol-2-yl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide” is a type of hydrazonylsulfone . Hydrazonylsulfones and their iminotautomers have been studied as optical materials and for their biological potential .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The compound crystallizes in monoclinic P 2 1 / c; a = 11.7456 (2)Å, b = 10.1254 (2)Å, c = 13.9107 (2)Å, β = 104.669 (1)°, V = 1600.46 (5)Å 3 and Z = 4 .


Chemical Reactions Analysis

In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 240–242°C . Its 1 H NMR: δ 7.18–7.25 (m, 1H, Ar H C-5), 7.26–7.35 (m, 1H, Ar H C-3′), 7.42–7.55 (m, 1H, Ar H C-4′), 7.63 (s, 1H, Ar H C-5′), 7.96 (t, J = 6.3 Hz, 1H, Ar H C-7), 10.08 (br s, 1H, N H, exch D 2 O); IR (KBr): 3405 (NH), 1686 (C=O) cm −1 .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, benzothiazole derivatives have been found to exhibit a variety of biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Future Directions

Benzothiazole derivatives have been extensively studied for their potential applications in various fields. Future research could focus on exploring the biological potential of this specific compound, its possible applications in optical materials, and further understanding its chemical properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S3/c1-29-16-10-9-14(12-17(16)30-2)13-19-21(28)26(23(31)33-19)11-5-8-20(27)25-22-24-15-6-3-4-7-18(15)32-22/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,24,25,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADNHPWBOVHKSE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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